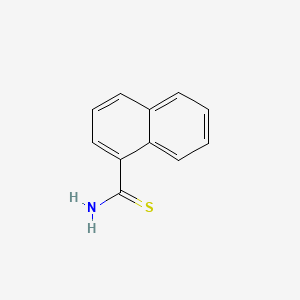

Naphthalene-1-carbothioamide

Description

The exact mass of the compound Naphthalene-1-carbothioamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240970. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalene-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalene-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCKUACWKCMOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398372 | |

| Record name | naphthalene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-10-1 | |

| Record name | 1-Naphthalenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 240970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbothioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20300-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Naphthalene-1-carbothioamide

Abstract: This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of Naphthalene-1-carbothioamide, a key intermediate in medicinal chemistry and materials science. Thioamides, as isosteres of amides, play a crucial role in drug design, offering unique physicochemical properties. This document outlines a robust and efficient synthetic protocol starting from 1-naphthonitrile, delving into the mechanistic underpinnings of the transformation. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural elucidation and purity confirmation of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the preparation and validation of this important molecular scaffold.

Introduction: The Significance of the Thioamide Moiety

Thioamides are versatile functional groups that serve as crucial building blocks in organic synthesis and are integral components of numerous biologically active compounds.[1] Their importance stems from their role as bioisosteres of amides, where the substitution of the amide oxygen with sulfur profoundly alters the molecule's electronic properties, hydrogen bonding capacity, steric profile, and metabolic stability. Naphthalene-1-carbothioamide (C₁₁H₉NS), a thioamide derivative of the naphthalene ring system, represents a scaffold of significant interest.[2][3] The naphthalene core is a prevalent feature in many pharmaceutical agents, and its functionalization with a carbothioamide group opens avenues for the development of novel therapeutic agents, fungicides, and herbicides.[1] This guide provides an expert-level walkthrough of a reliable synthetic route and a rigorous characterization cascade for this compound.

Synthesis of Naphthalene-1-carbothioamide

Rationale for Synthetic Route Selection

The conversion of nitriles to primary thioamides is a fundamental transformation in organic chemistry. Several methods exist, including reactions with phosphorus pentasulfide (Lawesson's reagent), or the direct addition of hydrogen sulfide (H₂S).[4][5] While effective, these methods often involve hazardous reagents, high pressures, or harsh conditions.

A superior strategy for aromatic nitriles involves the use of a hydrogen sulfide surrogate, which offers a milder, safer, and more experimentally convenient approach. The selected protocol utilizes sodium hydrosulfide (NaSH) in the presence of magnesium chloride (MgCl₂) in a polar aprotic solvent like dimethylformamide (DMF).[1] This method is advantageous as it proceeds in high yields at room temperature and avoids the need to handle highly toxic gaseous hydrogen sulfide directly.[1] The Lewis acidity of Mg²⁺ is believed to activate the nitrile group towards nucleophilic attack by the hydrosulfide ion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Naphthalene-1-carbothioamide.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

1-Naphthonitrile

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethanol

-

Deionized water

-

Round-bottom flask, magnetic stirrer, filtration apparatus, standard laboratory glassware

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthonitrile (5.0 mmol, 1.0 eq.).

-

Add anhydrous dimethylformamide (25 mL) to dissolve the nitrile.

-

To the stirred solution, add magnesium chloride hexahydrate (5.5 mmol, 1.1 eq.) followed by sodium hydrosulfide hydrate (10.0 mmol, 2.0 eq.).[1]

-

Seal the flask and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (typically 2-4 hours).

-

Upon completion, pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

-

Acidify the aqueous mixture by slowly adding 1 M HCl until the pH is approximately 5-6, promoting the precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid on the filter paper thoroughly with deionized water (3 x 30 mL) to remove residual salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield Naphthalene-1-carbothioamide as a solid.

-

Dry the purified crystals under vacuum to a constant weight.

-

Physicochemical and Structural Characterization

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized Naphthalene-1-carbothioamide. A combination of spectroscopic techniques provides a self-validating system of analysis.

Characterization Workflow Diagram

Caption: Logic flow for the structural characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

-

3.2.1 ¹H NMR Analysis: The ¹H NMR spectrum confirms the number and environment of protons. For Naphthalene-1-carbothioamide, the spectrum is expected to show two main regions. The aromatic region will display a series of complex multiplets corresponding to the seven protons on the naphthalene ring system, typically between δ 7.5 and 8.5 ppm.[6][7] A key diagnostic signal is a broad singlet in the downfield region (typically δ > 9.0 ppm), which corresponds to the two exchangeable protons of the primary thioamide (-NH₂) group.

-

3.2.2 ¹³C NMR Analysis: The ¹³C NMR spectrum reveals the carbon skeleton. The most characteristic signal is the highly deshielded carbon of the thiocarbonyl group (C=S), which is expected to appear at approximately δ 200 ppm. The ten carbons of the naphthalene ring will produce a set of signals in the aromatic region (δ 120-140 ppm).[8][9]

| Table 1: Predicted NMR Data for Naphthalene-1-carbothioamide | |

| Analysis | Expected Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | ~ 9.5 - 10.0 (broad singlet, 2H, -NH₂ ) |

| ~ 7.5 - 8.5 (multiplets, 7H, Ar-H ) | |

| ¹³C NMR | ~ 200 (C =S) |

| ~ 120 - 140 (Multiple signals, Ar-C ) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Naphthalene-1-carbothioamide will be dominated by vibrations associated with the thioamide and aromatic moieties.

| Table 2: Key IR Absorption Bands for Naphthalene-1-carbothioamide | |

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H Stretching (primary thioamide) | 3300 - 3100 (two bands, medium to strong) |

| C-H Stretching (aromatic) | 3100 - 3000 (sharp, weak to medium) |

| C=C Stretching (aromatic ring) | 1600 - 1450 (multiple bands) |

| Thioamide II Band (C-N stretch, N-H bend) | ~1420 |

| Thioamide I Band (C=S stretch) | ~1250 |

| C-H Bending (aromatic out-of-plane) | 900 - 675 (strong) |

| Note: The C=S stretch is often coupled with other vibrations and can be weak and difficult to assign definitively.[9][10][11] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound. For Naphthalene-1-carbothioamide (C₁₁H₉NS), high-resolution mass spectrometry (HRMS) should confirm the exact mass. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at an m/z value corresponding to its molecular weight (187.26).[2][12]

-

Expected [M]⁺˙: m/z = 187

-

Key Fragmentation: Loss of ·SH, NH₂, or CSN fragments.

X-ray Crystallography

For an unambiguous, definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be performed if suitable crystals are obtained. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state, such as hydrogen bonding involving the thioamide N-H protons.[13][14]

Conclusion

This guide has detailed a reliable and accessible method for the synthesis of Naphthalene-1-carbothioamide from 1-naphthonitrile. The chosen protocol is based on established, high-yield chemistry that prioritizes safety and operational simplicity.[1] The subsequent characterization workflow, integrating NMR, IR, and MS, forms a robust and self-validating system to unequivocally confirm the structure and purity of the final product. The data and methodologies presented herein provide a comprehensive resource for researchers engaged in the fields of synthetic chemistry, drug discovery, and materials science.

References

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]4]

- Taylor, E. C., & Zoltewicz, J. A. (1960). A General Synthesis of Thioamides from Nitriles and Thioacetamide. Journal of the American Chemical Society, 82(10), 2656-2657.

- Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.

-

Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides from Nitriles Using Thioacetic Acid. Synlett, 2009(14), 2338-2340.[15]

-

Sharghi, H., & Sarvari, M. H. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1845-1849.[1]

-

PubChem. (n.d.). N-(naphthalene-1-carbothioylcarbamoyl)naphthalene-1-carboxamide. Retrieved from [Link]]

-

Antony, S., et al. (2022). Synthesis, characterization and molecular docking of novel naphthalene-1,5-diamine containing urea/thiourea derivatives as promising antimicrobial agents. Records of Natural Products, 16(1), 74-87.[9]

-

NIST. (n.d.). Naphthalene. In NIST Chemistry WebBook. Retrieved from [Link]]

-

Tanaka, H., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5438.[6]

- Lin, S., et al. (2016). Naphthalene derivatives from the endophytic fungus Nigrospora sp. collected from the mangrove plant Avicennia marina. Marine drugs, 14(7), 125.

-

PubChem. (n.d.). 1-Naphthalenecarbothioamide. Retrieved from [Link]

-

Wheelock, C. E., et al. (2012). Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry. Chemical research in toxicology, 25(9), 1963-1975.[12]

-

Causey, G. L., et al. (2010). Characterization of model peptide adducts with reactive metabolites of naphthalene by mass spectrometry. Chemical research in toxicology, 23(4), 745-757.[16]

-

Mattioda, A. L., et al. (2012). The infrared spectroscopy of naphthalene aggregation and cluster formation in argon matrices. The Astrophysical Journal, 754(1), 16.[10]

-

Sandford, S. A., & Allamandola, L. J. (1993). The mid-infrared laboratory spectra of naphthalene (C10H8) in solid H2O. The Astrophysical Journal, 409, L65-L68.[11]

-

Kaddouri, Y., et al. (2022). Synthesis and X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2022(2), M1382.[13]

-

Tamboli, R. S., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate. IUCrData, 3(8), x181165.[14]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemscene.com [chemscene.com]

- 3. Naphthalene-1-carbothioamide | CymitQuimica [cymitquimica.com]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. astrochemistry.org [astrochemistry.org]

- 12. Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]

- 16. Characterization of model peptide adducts with reactive metabolites of naphthalene by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Naphthalene-1-carbothioamide

An In-Depth Technical Guide to the Physicochemical Properties of Naphthalene-1-carbothioamide

Introduction

Naphthalene-1-carbothioamide, an organosulfur compound derived from naphthalene, represents a significant scaffold in medicinal chemistry and synthetic research. The fusion of the rigid, aromatic naphthalene core with the versatile thioamide functional group imparts a unique combination of properties that are of considerable interest to researchers, particularly in the field of drug development. Naphthalene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Furthermore, Naphthalene-1-carbothioamide serves as a valuable intermediate in organic synthesis, for instance, in the dehydrosulfurization process to yield nitriles.[3]

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document synthesizes available data with theoretical insights, explaining the causality behind its observed and predicted characteristics. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, from designing synthetic routes to developing structure-activity relationships (SAR).

Molecular Identity and Structural Characteristics

A thorough understanding of a molecule's identity and three-dimensional nature is the cornerstone of physicochemical analysis. These fundamental attributes dictate its interactions with its environment, including solvents, reagents, and biological targets.

Table 1: Key Identifiers for Naphthalene-1-carbothioamide

| Identifier | Value | Source |

| Chemical Name | Naphthalene-1-carbothioamide | [4] |

| Synonym | Naphthalene-1-thiocarboxamide | [3][4] |

| CAS Number | 20300-10-1 | [3][4] |

| Molecular Formula | C₁₁H₉NS | [3][4] |

| Molecular Weight | 187.26 g/mol | [3][4] |

| SMILES | NC(=S)c1cccc2ccccc12 | [3] |

| InChI Key | DRCKUACWKCMOCB-UHFFFAOYSA-N | [3] |

The structure of Naphthalene-1-carbothioamide is characterized by two primary components: the planar, hydrophobic naphthalene ring system and the polar thioamide group (-C(=S)NH₂). This duality is central to its chemical behavior.

Solid-State Structure and Intermolecular Forces

It is highly probable that Naphthalene-1-carbothioamide adopts a similar solid-state packing arrangement, dominated by:

-

Hydrogen Bonding: The primary amine of the thioamide group acts as a hydrogen bond donor, while the sulfur atom acts as an acceptor, leading to robust intermolecular networks.

-

π-π Stacking: The planar naphthalene rings facilitate face-to-face stacking, contributing significantly to the crystal lattice energy.

These strong intermolecular forces collectively explain its solid-state nature and relatively high melting point.

Core Physicochemical Properties

The interplay between a molecule's structure and its physical properties governs its suitability for various applications, from reaction conditions to formulation in a drug delivery system.

Table 2: Summary of Physicochemical Data for Naphthalene-1-carbothioamide

| Property | Value | Significance in Drug Development | Source |

| Physical Form | Solid | Stability, handling, and formulation | [3] |

| Melting Point | 126-130 °C | Purity indicator, thermodynamic stability | [3] |

| logP (Predicted) | 2.474 | Lipophilicity, membrane permeability, absorption | [4] |

| TPSA (Predicted) | 26.02 Ų | Polarity, membrane permeability, oral bioavailability | [4] |

| Hydrogen Bond Donors | 1 | Molecular recognition, target binding | [4] |

| Hydrogen Bond Acceptors | 1 | Molecular recognition, target binding | [4] |

| Rotatable Bonds | 1 | Conformational flexibility, target binding | [4] |

Solubility Profile

Specific experimental solubility data for Naphthalene-1-carbothioamide is limited. However, a qualitative assessment based on its structure ("like dissolves like") can be made.

-

Aqueous Solubility: Expected to be low. The large, nonpolar surface area of the naphthalene ring system dominates the molecule's character, making it poorly solvated by water.

-

Organic Solubility: Expected to be soluble in various organic solvents.[7][8] Polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform) are likely effective due to their ability to interact with both the aromatic ring and the polar thioamide group. Alcohols may also serve as suitable solvents.

This solubility profile is a direct consequence of its amphipathic nature, requiring a solvent that can accommodate both its hydrophobic and polar regions.

Lipophilicity and Polarity

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).

-

Octanol-Water Partition Coefficient (logP): The predicted logP of 2.474 indicates that Naphthalene-1-carbothioamide is moderately lipophilic.[4] This value falls within the range often considered favorable for drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability.

-

Topological Polar Surface Area (TPSA): The TPSA is the sum of surfaces of polar atoms in a molecule. With a predicted TPSA of 26.02 Ų, the molecule has a very low polarity.[4] In drug development, a TPSA of less than 140 Ų is often correlated with good cell membrane permeability and oral bioavailability. The low TPSA of this compound is a highly favorable characteristic for a potential drug scaffold.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of a compound. Based on its functional groups, the following spectral characteristics are expected.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The molecule is expected to exhibit strong absorption bands in the UV region. These absorptions arise from π-π* electronic transitions within the conjugated naphthalene aromatic system, which has a characteristic fine structure.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to its functional groups:

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600 cm⁻¹: Aromatic C=C ring stretching.

-

~1300-1100 cm⁻¹: C=S stretching vibration of the thioamide group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be characterized by complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the seven distinct protons on the naphthalene ring. A broad singlet, exchangeable with D₂O, would appear further downfield, corresponding to the two protons of the -NH₂ group.

-

¹³C NMR: The spectrum would show multiple signals in the aromatic region (~120-140 ppm) for the ten carbons of the naphthalene ring. The most downfield signal would be that of the thioamide carbon (C=S), which is significantly deshielded and typically appears in the range of ~190-210 ppm.

-

Experimental Protocols

To ensure scientific rigor, standardized and validated protocols are necessary for determining key physicochemical properties.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a critical parameter for drug development.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined, typically by UV-Vis spectroscopy or HPLC.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Naphthalene-1-carbothioamide (e.g., 5-10 mg) to a known volume (e.g., 5 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. Calculate the concentration in the original supernatant based on the dilution factor.

-

Validation: The presence of solid material at the end of the experiment is crucial to confirm that a saturated solution was achieved.

Workflow for Spectroscopic Analysis

This workflow provides a logical sequence for the comprehensive characterization of a newly synthesized or procured batch of Naphthalene-1-carbothioamide.

Caption: Workflow for structural confirmation.

Conclusion

Naphthalene-1-carbothioamide is a molecule of significant scientific interest, defined by the physicochemical interplay of its aromatic naphthalene core and its polar thioamide functionality. Its solid-state nature, moderate lipophilicity, low polar surface area, and specific spectroscopic signature are all direct consequences of this structure. The favorable predicted properties, particularly its logP and TPSA values, mark it as an attractive starting point for the design of novel therapeutics. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to understand, handle, and modify this compound, paving the way for its application in advanced materials and drug discovery programs.

References

-

Vimala, G., Haribabu, J., Aishwarya, S., Karvembu, R., & SubbiahPandi, A. (2015). Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o508–o509. [Link]

-

PubChem. N-(naphthalene-1-carbothioylcarbamoyl)naphthalene-1-carboxamide. [Link]

-

National Center for Biotechnology Information. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide. [Link]

-

Jampilek, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10416. [Link]

-

National Center for Biotechnology Information. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. [Link]

-

CrystEngComm - University of Kentucky X-Ray Crystallography Facility. CrystEngComm. [Link]

-

PubMed. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

MDPI. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. [Link]

-

PubChem. Naphthalene-1-carbothioamide (C11H9NS). [Link]

-

National Pesticide Information Center. Naphthalene Technical Fact Sheet. [Link]

-

Wikipedia. Naphthalene. [Link]

-

PubChem. N-(naphthalen-1-yl)-2-(quinoline-2-yl)hydrazine-1-carbothioamide. [Link]

-

MDPI. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]

-

Molecules. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. [Link]

-

PubChem. 5-(Naphthalene-1-yl)-3-p-tolyl-4,5-dihydro-1h-pyrazole-1-carbothioamide. [Link]

-

IARC Publications. NAPHTHALENE 1. Exposure Data. [Link]

- Google Patents. Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

Science. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. [Link]

-

ResearchGate. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]

-

ResearchGate. (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. [Link]

-

Brainly.in. synthesis of naphthalene with reactions. [Link]

- Google Patents.

-

PubChem. Naphthalene-2-carbothioamide. [Link]

-

International Journal of Computational and Experimental Science and Engineering. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]

-

Solubility of Things. Naphthalene. [Link]

-

Sciencemadness Wiki. Naphthalene. [Link]

-

ResearchGate. Figure S5. Quantitative 1 H NMR spectrum (with naphthalene as an.... [Link]

-

International Journal of Research Publication and Reviews. A Comprehensive Review of Naphthalene and its Chemistry. [Link]

-

ResearchGate. UV spectra of naphthalene (C 10 H 8 ) (1 mg/L) dissolved in 96 % ethanol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene-1-thiocarboxamide 97 20300-10-1 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

Naphthalene-1-carbothioamide crystal structure analysis

An In-Depth Technical Guide to the Structural Analysis of Naphthalene-1-carbothioamide: A Predictive and Comparative Approach

Abstract

Naphthalene-1-carbothioamide is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its structural scaffold, combining a polycyclic aromatic naphthalene ring with a reactive carbothioamide group, suggests a rich potential for diverse chemical interactions and biological activities. This guide provides a comprehensive analysis of the molecular structure of Naphthalene-1-carbothioamide. In the absence of a publicly available single-crystal X-ray structure, this document leverages computational modeling data and a detailed comparative analysis with a structurally related analogue, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide, to elucidate its geometric features and predict its supramolecular architecture. Furthermore, we present a standardized, field-proven protocol for the experimental determination of its crystal structure, offering a roadmap for future research. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this promising molecule.

Introduction: The Significance of Naphthalene-1-carbothioamide

The naphthalene moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its lipophilic nature and ability to engage in π-π stacking interactions with biological targets.[1] The fusion of this aromatic system with a carbothioamide (-CSNH₂) group, known for its hydrogen bonding capabilities and metal-chelating properties, creates a molecule with a compelling profile for drug design and materials science. Thioamide-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

A definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and predicting its physicochemical properties. While the crystal structure of Naphthalene-1-carbothioamide has not yet been reported in publicly accessible databases, this guide aims to construct a robust structural model based on available scientific data. By combining computational chemistry with comparative crystallographic analysis, we can develop a strong predictive understanding of its molecular conformation and the non-covalent interactions that would govern its assembly in the solid state.

Synthesis and Molecular Confirmation

The synthesis of Naphthalene-1-carbothioamide is typically achieved through established synthetic routes for thioamides. A common and effective method is the reaction of the corresponding nitrile, 1-cyanonaphthalene, with a source of hydrogen sulfide, such as sodium hydrosulfide or by using Lawesson's reagent on naphthalene-1-carboxamide. Another viable route involves the reaction of 1-naphthoyl chloride with a source of ammonia followed by thionation.

The primary structure of the synthesized molecule (C₁₁H₉NS) can be unequivocally confirmed through a combination of standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the naphthalene ring and the carbothioamide group.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of N-H stretching (typically around 3100-3400 cm⁻¹), C=S stretching (in the 800-1400 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.

Computational Analysis of Molecular Geometry

In the absence of experimental crystallographic data, Density Functional Theory (DFT) and other in silico methods serve as powerful tools to predict the ground-state molecular geometry of Naphthalene-1-carbothioamide. Such studies provide valuable insights into bond lengths, bond angles, and torsional angles.

Based on computational models, the Naphthalene-1-carbothioamide molecule is expected to have a largely planar naphthalene system. The carbothioamide group is connected to the C1 position of the naphthalene ring. The relative orientation of the thioamide group with respect to the ring is a key conformational feature, dictated by steric hindrance and electronic effects.

Diagram 1: Predicted Molecular Structure of Naphthalene-1-carbothioamide

Caption: Predicted molecular structure of Naphthalene-1-carbothioamide.

Predicted Intermolecular Interactions: A Comparative Analysis

To predict the crystal packing of Naphthalene-1-carbothioamide, we can perform a comparative analysis with the known crystal structure of a closely related molecule, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide.[3][4] The crystal structure of this analogue reveals key supramolecular synthons that are highly likely to be present in the crystal lattice of Naphthalene-1-carbothioamide.

In the crystal of the analogue, the molecules form centrosymmetric dimers through pairs of N-H···S hydrogen bonds , creating a robust R²₂(8) graph set motif.[3][4] Additionally, the crystal packing is stabilized by π-π stacking interactions between the naphthalene rings of adjacent molecules, with a centroid-centroid distance of approximately 3.593 Å.[3][4]

Extrapolating from this, it is highly probable that Naphthalene-1-carbothioamide will also exhibit:

-

N-H···S Hydrogen Bonding: The primary thioamide group (-CSNH₂) contains two hydrogen bond donors (the N-H protons) and one strong hydrogen bond acceptor (the sulfur atom). This functionality strongly favors the formation of hydrogen-bonded dimers or chains.

-

π-π Stacking: The large, planar surface of the naphthalene ring is ideal for engaging in π-π stacking interactions, which will play a significant role in the overall crystal packing.

Table 1: Crystallographic Data for the Analogue Compound, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide [5][6]

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀N₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9921(14) - 7.0464(5) |

| b (Å) | 11.002(2) - 11.0379(5) |

| c (Å) | 12.381(3) - 12.4151(8) |

| α (°) | 113.28(3) - 110.873(3) |

| β (°) | 99.38(3) - 100.660(3) |

| γ (°) | 101.85(3) - 104.022(3) |

| Key Intermolecular Forces | N-H···S Hydrogen Bonds, π-π Stacking |

Diagram 2: Predicted Dimerization of Naphthalene-1-carbothioamide

Caption: Experimental workflow for crystal structure analysis.

Structure-Activity Relationships and Drug Development

Understanding the three-dimensional structure of Naphthalene-1-carbothioamide is crucial for its potential development as a therapeutic agent. The structural insights, even when predicted, have significant implications:

-

Pharmacophore Modeling: The defined spatial arrangement of the naphthalene ring (hydrophobic/π-stacking region) and the thioamide group (hydrogen bonding region) constitutes a pharmacophore that can be used in virtual screening to identify potential protein targets.

-

Receptor Binding: Knowledge of the molecule's shape and electrostatic potential is essential for docking studies to predict its binding affinity and orientation within the active site of a receptor.

-

Solubility and Bioavailability: The predicted intermolecular interactions, particularly the strong hydrogen bonding, suggest that the solid-state packing will be relatively stable. This has implications for the compound's solubility and dissolution rate, which are critical parameters for oral bioavailability. A stable crystal lattice generally corresponds to lower solubility.

Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects. [1][7][8]The structural features of Naphthalene-1-carbothioamide make it a prime candidate for further investigation in these areas.

Conclusion

While an experimental crystal structure of Naphthalene-1-carbothioamide remains to be elucidated, this technical guide demonstrates that a significant amount of structural information can be derived through computational modeling and comparative analysis with known crystal structures. The molecule is predicted to engage in strong N-H···S hydrogen bonding and π-π stacking, which are key interactions that will define its solid-state architecture and influence its physicochemical properties. The provided experimental protocol offers a clear pathway for researchers to obtain the definitive crystal structure, a crucial step that will undoubtedly accelerate the exploration of Naphthalene-1-carbothioamide in both medicinal chemistry and materials science.

References

-

Vimala, G., Haribabu, J., Aishwarya, S., Karvembu, R., & SubbiahPandi, A. (2015). Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o508–o509. [Link] [3]2. Vimala, G., et al. (2015). Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(7). [Link] [4]3. Asiri, A. M., et al. (2009). Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 917-926. [Link] [5]4. Asiri, A. M., et al. (2009). Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. PubMed, 14(2), 917-26. [Link] [6]5. Amanote Research. (2015). Crystal Structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide. [Link] [9]6. Jampilek, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10416. [Link] [7][10]7. Jampilek, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. National Institutes of Health, PMC6270837. [Link] [8]8. Jampilek, J., et al. (2014). Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides. PubMed, 25036151. [Link] [11]9. PubChem. N-(naphthalene-1-carbothioylcarbamoyl)naphthalene-1-carboxamide. PubChem, CID 3541331. [Link] [12]10. MDPI. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link] [1]11. Zhang, Y., et al. (2022). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. [Link] [13]12. PubChemLite. Naphthalene-1-carbothioamide (C11H9NS). PubChemLite. [Link] [14]13. Mohandass, P., et al. (2022). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link] [15]14. Google Patents. (1991). Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them. Google Patents, EP0447285A1. [16]15. Sayyed, R. (2015). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link] [2]16. Baratto, M. C., et al. (2019). Spectroscopic Characterisation of the Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038. PubMed, 31373299. [Link] [17]17. Google Patents. (1979). Derivatives of naphthalene, process for their preparation and their therapeutic application. Google Patents, EP0002401B1. [18]18. Kumar, A., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2830. [Link] [19]19. Quora. (2018). How will you prepare the naphthalene by Haworth's method? Quora. [Link] [20]20. Pharmaguideline. (2022). Polynuclear Hydrocarbons: Synthesis and Reactions. Pharmaguideline. [Link] [21]21. Alpaslan, G., & Aytan, K. (2014). Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol. PubMed, 24280299. [Link] [22]22. Wannenmacher, A., et al. (2025). An Experimental and Computational Study of Photoionization in Naphthalene-Carbon Dioxide Clusters. PubMed, 40960221. [Link] [23]23. Janssens, T., et al. (2018). A computational study on the formation mechanism of naphthalenic species under MTO conditions in H-SSZ-13. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Crystal Structure ofN-[(naphthalen [research.amanote.com]

- 10. mdpi.com [mdpi.com]

- 11. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(naphthalene-1-carbothioylcarbamoyl)naphthalene-1-carboxamide | C23H16N2O2S | CID 3541331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubChemLite - Naphthalene-1-carbothioamide (C11H9NS) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 17. Spectroscopic Characterisation of the Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents [patents.google.com]

- 19. nanobioletters.com [nanobioletters.com]

- 20. quora.com [quora.com]

- 21. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 22. Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Microcarbonation of Naphthalene: An Experimental and Computational Study of Photoionization in Naphthalene-Carbon Dioxide Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Naphthalene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1-carbothioamide, with the chemical formula C₁₁H₉NS, is an organic compound that incorporates a naphthalene ring system linked to a primary carbothioamide group. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces unique electronic and steric properties. These modifications can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile, making thioamides valuable motifs in medicinal chemistry and drug development. A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of newly synthesized batches of Naphthalene-1-carbothioamide, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Naphthalene-1-carbothioamide. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds—naphthalene and simple thioamides—to predict and interpret its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Naphthalene-1-carbothioamide is expected to exhibit signals corresponding to the seven aromatic protons of the naphthalene ring and the two protons of the primary thioamide group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and anisotropic effects of the carbothioamide group.

Table 1: Predicted ¹H NMR Chemical Shifts for Naphthalene-1-carbothioamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.5 - 7.7 | d | J ≈ 7-8 |

| H-3 | 7.4 - 7.6 | t | J ≈ 7-8 |

| H-4 | 7.9 - 8.1 | d | J ≈ 8-9 |

| H-5 | 7.8 - 8.0 | d | J ≈ 8-9 |

| H-6 | 7.5 - 7.7 | t | J ≈ 7-8 |

| H-7 | 7.5 - 7.7 | t | J ≈ 7-8 |

| H-8 | 8.0 - 8.2 | d | J ≈ 8-9 |

| -CSNH₂ | 8.5 - 9.5 | br s | - |

Disclaimer: These are predicted values based on naphthalene and related structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eleven distinct signals: ten for the carbon atoms of the naphthalene ring and one for the thiocarbonyl carbon. The chemical shift of the thiocarbonyl carbon is a particularly diagnostic feature of thioamides.

Table 2: Predicted ¹³C NMR Chemical Shifts for Naphthalene-1-carbothioamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 125 - 128 |

| C-3 | 126 - 129 |

| C-4 | 128 - 131 |

| C-4a | 132 - 135 |

| C-5 | 127 - 130 |

| C-6 | 126 - 129 |

| C-7 | 125 - 128 |

| C-8 | 124 - 127 |

| C-8a | 130 - 133 |

| C=S | 195 - 205 |

Disclaimer: These are predicted values. The thiocarbonyl carbon chemical shift is notably downfield compared to a carbonyl carbon.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Naphthalene-1-carbothioamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of Naphthalene-1-carbothioamide will be characterized by absorptions from the N-H bonds of the thioamide, the C=S bond, and various vibrations of the naphthalene ring.

Table 3: Predicted IR Absorption Bands for Naphthalene-1-carbothioamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3100 | N-H stretching (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| ~1600, ~1580, ~1500 | Aromatic C=C stretching | Medium-Strong |

| 1400 - 1500 | C-N stretching / N-H bending | Medium-Strong |

| 1200 - 1400 | C-N stretching | Medium |

| 1000 - 1200 | C=S stretching | Medium-Strong |

| 770 - 810 | Aromatic C-H out-of-plane bending | Strong |

Disclaimer: Predicted values based on general IR correlation tables and data for related compounds. The C=S stretch is often coupled with other vibrations and can be found in a broad range.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid Naphthalene-1-carbothioamide sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For Naphthalene-1-carbothioamide (Molecular Weight: 187.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Major Fragments in the Mass Spectrum of Naphthalene-1-carbothioamide

| m/z | Predicted Fragment Ion | Notes |

| 187 | [C₁₁H₉NS]⁺˙ | Molecular ion (M⁺˙) |

| 171 | [C₁₁H₉S]⁺ | Loss of NH₂ radical |

| 154 | [C₁₀H₇S]⁺ | Loss of HCN from [M-NH₂]⁺ |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation, loss of CSNH₂ |

| 102 | [C₈H₆]⁺ | Fragmentation of the naphthalene ring |

Disclaimer: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic and thioamide compounds.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound such as Naphthalene-1-carbothioamide.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of Naphthalene-1-carbothioamide.

References

-

Mitchell, D. A., & Pence, M. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(15), 4816-4827. Available from: [Link]

Sources

Quantum Chemical Calculations for Naphthalene-1-carbothioamide: A Roadmap for Drug Discovery

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the fundamental electronic, structural, and spectroscopic properties of Naphthalene-1-carbothioamide. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It establishes a logical, field-proven workflow, explaining the causality behind each computational choice. By leveraging Density Functional Theory (DFT), we will dissect the molecule's geometry, frontier molecular orbitals, electrostatic potential, and spectral signatures. The ultimate objective is to translate this quantum-level data into actionable insights for rational drug design, offering a robust computational blueprint for assessing reactivity, metabolic stability, and potential intermolecular interactions critical to pharmacological activity.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The naphthalene ring system is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, aromatic structure provides a robust platform for synthetic modification, allowing for the fine-tuning of pharmacological profiles.[1][3] The focus of this guide, Naphthalene-1-carbothioamide, introduces a critical functional group: the thioamide.

Thioamides are important isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom.[4] This "single-atom substitution" can have profound effects on a molecule's properties; thioamides typically exhibit higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) energies compared to their amide counterparts, rendering them more reactive.[4] The larger size and weaker hydrogen-bonding acceptor capability of the sulfur atom also significantly alter molecular conformation and potential protein-ligand interactions.[5] Understanding these nuanced differences is paramount for drug design.

This guide presents a detailed methodology for the quantum chemical characterization of Naphthalene-1-carbothioamide. We will establish a self-validating computational protocol designed to generate reliable data on the molecule's intrinsic properties, thereby informing and accelerating its potential development as a therapeutic agent.

Chapter 1: Theoretical Foundations & Computational Strategy

The Rationale: Selecting the Right Computational Tools

The foundation of our investigation is Density Functional Theory (DFT), a powerful quantum chemical method that balances computational efficiency with high accuracy for a wide range of molecular systems.[6] Unlike more computationally expensive ab initio methods, DFT is well-suited for molecules of this size, making it a pragmatic choice for drug discovery pipelines.

-

Functional Selection (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long-standing track record of providing excellent results for the structural parameters and vibrational frequencies of organic molecules, including naphthalene derivatives.[7]

-

Basis Set Selection (6-311++G(d,p)): The choice of basis set is critical for accurately describing the electron distribution. We will use the Pople-style 6-311++G(d,p) basis set.

-

6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling non-covalent interactions and the behavior of electrons far from the nucleus, which is particularly important for the lone pairs on the sulfur and nitrogen atoms.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for anisotropy in the electron distribution, which is essential for describing the bonding in a π-conjugated system and accurately calculating properties like vibrational frequencies.

-

The Workflow: From Structure to Insight

The computational process follows a logical sequence, beginning with the initial molecular structure and culminating in a detailed analysis of its properties. Each step builds upon the last to create a comprehensive molecular profile.

Caption: Computational workflow for quantum chemical analysis.

Chapter 2: Step-by-Step Computational Protocol

This chapter provides the detailed, hands-on steps for performing the calculations using the Gaussian software package, a widely used program in computational chemistry.

Molecular Structure Preparation

-

Obtain the 2D structure of Naphthalene-1-carbothioamide (C₁₁H₉NS).

-

Use a molecular editor (e.g., GaussView, Avogadro) to build a 3D structure.

-

Perform an initial, quick molecular mechanics cleanup (e.g., using the UFF force field) to obtain a reasonable starting geometry.

Protocol: Geometry Optimization & Frequency Analysis

This is the most critical step, as all subsequent properties are calculated from the final, lowest-energy structure.

Gaussian Input File (naphthalene-thioamide_opt_freq.gjf): ``` %nprocshared=4 %mem=8GB %chk=naphthalene-thioamide.chk #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity

Naphthalene-1-carbothioamide Opt+Freq

0 1 [Insert Cartesian Coordinates from your molecular editor here]

%nprocshared=4 %mem=8GB %oldchk=naphthalene-thioamide.chk %chk=naphthalene-thioamide_props.chk #p B3LYP/6-311++G(d,p) Geom=AllCheck Guess=Read Pop=Full Cube

Naphthalene-1-carbothioamide Properties

0 1

%nprocshared=4 %mem=8GB %oldchk=naphthalene-thioamide.chk #p TD(NStates=10, Root=1) B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Ethanol) Geom=AllCheck Guess=Read

Naphthalene-1-carbothioamide UV-Vis in Ethanol

0 1

Caption: Relationship between calculated data and drug design strategies.

-

Pharmacophore Modeling: The accurate, low-energy 3D structure is the starting point for defining a pharmacophore model. The MEP map enhances this by identifying key hydrogen bond donor/acceptor sites.

-

Reactivity and Metabolism: The FMO and MEP analyses highlight the most reactive sites. The electron-rich sulfur atom, for instance, could be a site for oxidative metabolism. Understanding these liabilities early allows for structural modifications to enhance metabolic stability.

-

Lead Optimization: If Naphthalene-1-carbothioamide is a hit compound, this computational analysis provides a roadmap for optimization. For example, substituents can be added to the naphthalene ring to modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic properties to improve potency or reduce off-target effects.

-

Binding Interactions: The MEP map provides a clear picture of how the molecule will interact electrostatically with a protein target, guiding the design of analogs with improved binding affinity.

Conclusion

Quantum chemical calculations offer a powerful, predictive lens through which to analyze molecules of therapeutic interest. For Naphthalene-1-carbothioamide, the DFT-based workflow detailed in this guide provides a systematic and robust method for characterizing its fundamental properties. The resulting data on geometry, electronic structure, and reactivity are not merely academic; they are essential, actionable insights that can significantly de-risk and accelerate the drug discovery and development process. By integrating these computational techniques, researchers can make more informed decisions, leading to the rational design of safer and more effective medicines.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopic and quantum chemical calculations of (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on Naphthalene-1-carbothioamide derivatives

An In-depth Technical Guide to the Theoretical Exploration of Naphthalene-1-carbothioamide Derivatives for Drug Discovery

Naphthalene-1-carbothioamide and its derivatives represent a compelling class of compounds in medicinal chemistry, drawing significant interest due to the unique physicochemical properties conferred by the thioamide functional group and the versatile naphthalene scaffold.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these molecules for drug development purposes. We will delve into the application of Density Functional Theory (DFT) for elucidating electronic structure and reactivity, molecular docking simulations for predicting protein-ligand interactions, and in silico ADMET profiling for assessing pharmacokinetic properties. This guide synthesizes these computational approaches with experimental validation, offering researchers and drug development professionals a robust framework for the rational design of novel therapeutic agents based on the Naphthalene-1-carbothioamide core.

PART 1: The Naphthalene-1-carbothioamide Scaffold: A Primer

The foundation of the molecules discussed is Naphthalene-1-carbothioamide (C₁₁H₉NS).[3] The structure consists of a naphthalene ring system fused to a carbothioamide group. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's electronic and steric properties.[4] Thioamides possess higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) energies compared to their amide counterparts, and the C=S bond is less polar and longer than the C=O bond.[5] These features can lead to altered hydrogen bonding capabilities, increased metabolic stability, and unique biological activities, making thioamides valuable isosteres in drug design.[4][5] The naphthalene moiety itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds, prized for its lipophilicity and ability to engage in π-π stacking interactions with biological targets.[1][2] Derivatives of naphthalene have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][6][7]

PART 2: Core Theoretical & Computational Methodologies

A theory-driven approach is paramount in modern drug discovery, enabling the prediction of molecular properties and biological activities before undertaking costly and time-consuming synthesis. This section details the key computational workflows applied to Naphthalene-1-carbothioamide derivatives.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[8][9] For Naphthalene-1-carbothioamide derivatives, DFT calculations provide fundamental insights into their behavior at a molecular level.

Workflow for DFT Analysis:

-

Structure Optimization: The initial step involves optimizing the 3D geometry of the molecule to find its lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).[10][11]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum, which can be compared with experimental data for validation.[11]

-

Electronic Property Calculation: Key electronic properties are then calculated from the optimized geometry. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability.[11] A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with biological targets.[12]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) are calculated to quantify the molecule's stability and reactivity.[11]

-

Table 1: Representative DFT-Calculated Properties for a Hypothetical Naphthalene-1-carbothioamide Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicator of chemical reactivity and stability[11] |

| Chemical Hardness (η) | 2.05 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.95 eV | Quantifies electrophilic nature |

| Dipole Moment | 4.5 Debye | Influences solubility and binding interactions[9] |

Diagram 1: DFT Workflow

Caption: A generalized workflow for DFT analysis of molecular structures.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13] It is instrumental in virtual screening and for understanding the molecular basis of a drug's mechanism of action.

Protocol for Molecular Docking:

-

Target Selection & Preparation: A protein target relevant to a disease of interest (e.g., a kinase, protease, or receptor) is selected. Its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is "prepared" by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the Naphthalene-1-carbothioamide derivative is optimized (often using DFT results) and prepared by assigning rotatable bonds.

-

Binding Site Definition: The active site or binding pocket on the protein is defined, typically based on the location of a co-crystallized native ligand or through pocket prediction algorithms.

-

Docking Execution: A docking algorithm (e.g., AutoDock Vina) systematically samples conformations of the ligand within the defined binding site, scoring each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).[13]

-

Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and protein residues, are visualized and cataloged. This analysis helps explain the compound's activity and provides insights for further optimization.[14][15]

Diagram 2: Molecular Docking Workflow

Caption: Workflow for predicting ligand-protein interactions via molecular docking.

In Silico ADMET Prediction

For a compound to be a successful drug, it must not only be active but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-likeness of candidates early in the discovery process.[12][14]

Key ADMET Parameters Evaluated:

-

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five.

-

Distribution: Calculation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

-

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.[14]

-

Excretion: Estimation of clearance pathways and half-life.

-

Toxicity: Prediction of potential toxicities, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictions are typically made using web-based tools or specialized software that employ QSAR models built on large datasets of experimental data.

PART 3: Synthesis and Experimental Validation

Theoretical predictions must be anchored in experimental reality. The synthesis and characterization of Naphthalene-1-carbothioamide derivatives are crucial for validating computational models and for providing material for biological testing.

General Synthesis Protocol

A common route to N-substituted Naphthalene-1-carbothioamides involves a two-step process starting from 1-naphthoic acid.

Step-by-Step Methodology:

-

Amide Formation: 1-Naphthoic acid is first converted to its corresponding amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with a primary or secondary amine.

-

Thionation: The resulting N-substituted naphthalene-1-carboxamide is then treated with a thionating agent. Lawesson's reagent is a widely used and effective choice for converting the carbonyl group (C=O) into a thiocarbonyl group (C=S).[16] The reaction is typically carried out in an anhydrous solvent like toluene or dioxane under reflux.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography on silica gel to yield the pure Naphthalene-1-carbothioamide derivative.

Diagram 3: Synthetic Pathway

Caption: A common synthetic route to N-substituted naphthalene-1-carbothioamides.

Spectroscopic Characterization

The structure of the synthesized compounds is unequivocally confirmed through a combination of spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. A successful thionation is indicated by the disappearance of the strong C=O stretching band (typically ~1650 cm⁻¹) and the appearance of a C=S stretching band.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern on the naphthalene ring and the nature of the substituents on the thioamide nitrogen.[17]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[18]

The experimental data, particularly vibrational frequencies from FT-IR, can be directly compared to the results of DFT frequency calculations to validate the accuracy of the computational model.

PART 4: Potential Therapeutic Applications

The integration of theoretical and experimental studies has highlighted the potential of Naphthalene-1-carbothioamide derivatives across several therapeutic areas. Molecular docking studies can identify promising biological targets, and subsequent in vitro assays can confirm the activity.

Table 2: Potential Biological Activities and Targets

| Therapeutic Area | Potential Protein Target | Rationale & Supporting Evidence |

| Anticancer | Tubulin, Protein Kinases (e.g., EGFR, VEGFR2) | Naphthalene derivatives are known tubulin polymerization inhibitors.[19][20] Docking studies can predict binding to the colchicine site or other allosteric pockets. Kinase inhibition is a common mechanism for anticancer drugs, and the scaffold can be designed to fit into ATP-binding sites.[21] |

| Antimicrobial | Dihydrofolate Reductase (DHFR), DNA Gyrase | Many heterocyclic compounds, including those with thioamide moieties, exhibit antimicrobial activity.[1][17] Docking can reveal interactions with essential bacterial enzymes. |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX) | Naphthalene-based structures have been investigated as anti-inflammatory agents.[7] Theoretical studies can predict binding modes within the active sites of these enzymes, guiding the design of selective inhibitors. |